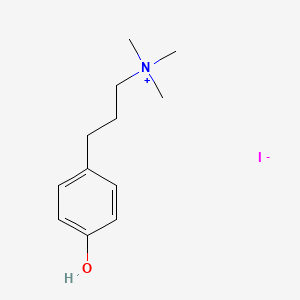

(3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide

Beschreibung

(3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C₁₂H₂₀NO·I and a monoisotopic mass of 194.1545 Da . Its structure features a hydroxyphenyl group attached to a propyl chain, terminated by a trimethylammonium cation and an iodide counterion. The phenolic hydroxyl group confers polarity and hydrogen-bonding capacity, distinguishing it from related compounds.

Eigenschaften

CAS-Nummer |

27958-43-6 |

|---|---|

Molekularformel |

C12H20INO |

Molekulargewicht |

321.20 g/mol |

IUPAC-Name |

3-(4-hydroxyphenyl)propyl-trimethylazanium;iodide |

InChI |

InChI=1S/C12H19NO.HI/c1-13(2,3)10-4-5-11-6-8-12(14)9-7-11;/h6-9H,4-5,10H2,1-3H3;1H |

InChI-Schlüssel |

BVSZXTDXKQADJN-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+](C)(C)CCCC1=CC=C(C=C1)O.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide typically involves the reaction of 3-(p-Hydroxyphenyl)propylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted ammonium compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of quaternary ammonium compounds, including (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide, exhibit potential anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various cancer cell lines, including glioblastoma and triple-negative breast cancer cells. The structure-activity relationship (SAR) studies suggest that the hydroxyl substituent plays a crucial role in enhancing bioactivity and solubility in biological systems .

Case Study: In Vivo Efficacy

In a study involving lipid nanocapsules formulated with related compounds, significant improvements in survival rates were observed in mouse models of melanoma. The encapsulated drugs not only inhibited tumor growth but also demonstrated a favorable safety profile, which is critical for therapeutic applications .

Drug Delivery Systems

Cationic Lipid Formulations

this compound has been utilized in the development of cationic lipids for gene delivery. These lipids facilitate the transfection of nucleic acids into cells by forming liposomes that encapsulate DNA or RNA. The positive charge of the quaternary ammonium compound enhances the interaction with negatively charged cellular membranes, promoting uptake .

Applications in Gene Therapy

The compound's ability to cross the blood-brain barrier makes it particularly valuable for delivering therapeutic agents for neurological disorders. Formulations using this compound have shown promise in preclinical models for delivering antisense RNA oligomers aimed at silencing specific genes associated with diseases like Alzheimer's and Parkinson's .

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor in biochemical assays. Its structural similarity to known inhibitors allows researchers to explore its potential as a lead compound in drug design. For example, studies have shown that derivatives can modulate enzyme activity involved in metabolic pathways, providing insights into their mechanisms of action .

Data Tables and Comparative Analysis

The following table summarizes key findings from various studies on the applications of this compound:

Wirkmechanismus

The mechanism of action of (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide involves its interaction with cell membranes. The trimethylammonium group interacts with the phospholipid bilayer, disrupting the membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

[3-(4-Formyl-phenoxy)propyl]trimethylammonium Iodide

- Structure: Features a phenoxy group with a formyl substituent instead of a hydroxyphenyl group.

- Key Differences: The formyl group enhances reactivity in Schiff base formation, making it useful in synthesizing chitosan derivatives for antistatic textiles .

[3-(Methacryloylamino)propyl]trimethylammonium Chloride (MAPTAC)

- Structure : Contains a methacryloyl group enabling polymerization.

- Key Differences :

[2-(p-Bromobenzoyl)propyl]trimethylammonium Iodide

- Structure : Substituted with a bromobenzoyl group .

- Key Differences :

Physicochemical Properties

(3-(o-Methoxyphenyl)propyl)trimethylammonium Iodide

- Structure : Methoxy group at the ortho position.

- Key Differences: Methoxy is electron-donating, reducing acidity compared to the hydroxyphenyl group (pKa ~10 vs. ~8 for phenolic OH) . Lower water solubility due to reduced hydrogen-bonding capacity.

Fluorinated Derivatives (e.g., [3-[[(Heptadecafluorooctyl)sulphonyl]amino]propyl]trimethylammonium Iodide)

Toxicity Profiles

Note: The hydroxyphenyl group’s polarity may reduce bioaccumulation compared to lipophilic analogs.

Biologische Aktivität

(3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide, a quaternary ammonium compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and implications for therapeutic use.

Chemical Structure and Properties

The compound features a trimethylammonium group attached to a propyl chain, which is further substituted with a para-hydroxyphenyl group. This structure contributes to its cationic nature, enhancing interactions with negatively charged microbial membranes and cellular components.

The antimicrobial properties of quaternary ammonium compounds (QACs), including this compound, are primarily attributed to their ability to disrupt microbial cell membranes. The cationic charge facilitates binding to anionic components of the bacterial cell wall, leading to increased permeability and eventual cell lysis.

- Cell Membrane Disruption : Studies have shown that QACs can alter the morphology of bacterial cells, increasing membrane permeability and causing leakage of intracellular contents such as proteins and nucleic acids .

- Interaction with DNA : The positively charged ammonium groups can interact with cellular DNA, inhibiting transcription and leading to cell death .

Efficacy Against Pathogens

Research indicates that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

These values suggest that the compound is effective at relatively low concentrations, making it a candidate for further development in antimicrobial therapies.

The anticancer effects of this compound are thought to arise from its ability to induce apoptosis in cancer cells. The compound has been shown to affect cell cycle progression and promote apoptotic pathways.

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic proteins and activation of caspases involved in the apoptotic cascade .

- Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G1/S checkpoint, preventing cancer cells from proliferating .

Efficacy Against Cancer Cell Lines

Experimental data reveal that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

| HeLa | 25 |

These findings indicate that the compound is particularly effective against breast cancer cells (MDA-MB-231), suggesting a potential role in targeted cancer therapies.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antibacterial Efficacy : A recent study assessed the effectiveness of this compound against clinical isolates of MRSA. The results showed a significant reduction in bacterial load following treatment, supporting its potential use as an antimicrobial agent in clinical settings .

- Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.